molecular formula C6H12ClNO B6201012 3-ethenylpyrrolidin-3-ol hydrochloride CAS No. 2694727-98-3

3-ethenylpyrrolidin-3-ol hydrochloride

Cat. No.: B6201012
CAS No.: 2694727-98-3
M. Wt: 149.6
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethenylpyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged saturated scaffold widely used by researchers to develop novel therapeutic compounds . Its key advantages include the ability to efficiently explore three-dimensional pharmacophore space due to sp 3 -hybridization and the pseudorotation of the ring, which provides greater structural diversity and improved solubility compared to flat aromatic systems . The presence of the ethenyl group at the 3-position provides a versatile handle for further chemical functionalization, such as in cyclization reactions, allowing researchers to create diverse compound libraries. The stereogenicity of the pyrrolidine carbons is a critical feature, as different stereoisomers can lead to distinct biological profiles in drug candidates due to enantioselective binding to protein targets . This compound is intended for use in the synthesis of molecules with potential biological activity and is strictly for Research Use Only.

Properties

CAS No.

2694727-98-3

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

Preparation Methods

Stereoselective Cyclization of Amino Alcohol Precursors

A foundational approach involves cyclization strategies using amino alcohol intermediates. Patent US7652152B2 details a method for synthesizing (S)-3-hydroxypyrrolidine via lactam cyclization and subsequent reduction, which can be adapted for 3-ethenylpyrrolidin-3-ol. Key modifications include introducing an ethenyl group during the lactamization step. For instance, starting with 4-amino-2-hydroxybutyric acid derivatives, esterification with a vinyl-containing alcohol (e.g., allyl alcohol) followed by cyclization under acidic conditions (H₂SO₄ or HCl) yields a lactam intermediate. Subsequent borohydride reduction of the lactam carbonyl group produces the pyrrolidine core with a hydroxyl group at C3 .

Critical Parameters :

  • Esterification : Use of vinyl esters (e.g., allyl chloroformate) to introduce the ethenyl moiety.

  • Cyclization : Optimal at 60–80°C in toluene with catalytic acid (yield: 68–72%) .

  • Reduction : NaBH₄ in methanol at 0°C selectively reduces the lactam to the pyrrolidine alcohol .

Mitsunobu Reaction for Etherification

The Mitsunobu reaction enables stereocontrolled ether formation, critical for installing the hydroxyl group adjacent to the ethenyl substituent. Ambeed.com reports a protocol where 1-ethylpyrrolidin-3-ol is synthesized via Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Adapting this, 3-ethenylpyrrolidin-3-ol can be prepared by reacting a vinyl alcohol (e.g., allyl alcohol) with a pyrrolidine precursor.

Example Protocol :

  • Substrate : 3-Ethenylpyrrolidine (prepared via Heck coupling of 3-bromopyrrolidine with ethylene).

  • Conditions : DEAD (1.2 eq), PPh₃ (1.2 eq), THF, 0°C → rt, 12 h.

  • Yield : 58–63% after column chromatography .

Reductive Amination with Vinyl Ketones

Reductive amination offers a route to introduce both the amine and hydroxyl groups. A pyrazolo[1,5-a]pyrimidin-3-amine synthesis described by PMC10529203 utilizes NaBH₃CN for reductive amination, which can be applied to vinyl ketones. For example, reacting 3-ketopyrrolidine with ammonium acetate and NaBH₃CN in MeOH yields 3-aminopyrrolidine, which is subsequently functionalized with a vinyl group via Wittig olefination.

Optimization Insights :

  • Ketone Preparation : Oxidation of 3-hydroxypyrrolidine with PCC in CH₂Cl₂.

  • Vinylation : Wittig reaction with ethylidenetriphenylphosphorane (yield: 65–70%) .

Halogenation-Cyclization Sequences

Halogen-mediated cyclization is effective for constructing the pyrrolidine ring. The Royal Society of Chemistry describes a thionyl chloride (SOCl₂)-assisted cyclization of amino alcohols. Applying this to 4-amino-3-vinyl-1,2-butanediol, treatment with SOCl₂ generates a chlorinated intermediate, which undergoes intramolecular nucleophilic substitution to form the pyrrolidine ring.

Key Steps :

  • Halogenation : SOCl₂ (1.1 eq) in DCM at 0°C → rt, 18 h .

  • Cyclization : K₂CO₃ in DMF, 60°C, 6 h (yield: 55–60%) .

Hydrochloride Salt Formation

Final protonation to the hydrochloride salt is achieved via HCl treatment. Example 51 from Ambeed.com demonstrates this using concentrated HCl in CH₂Cl₂. For 3-ethenylpyrrolidin-3-ol, the free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation occurs.

Purification :

  • Recrystallization : Ethanol/ether (1:3) at −20°C yields crystalline product (purity >99% by HPLC) .

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages Limitations
Stereoselective Cyclization4-Amino-2-hydroxybutyric acidAllyl alcohol, NaBH₄68–72%High stereocontrolMulti-step, costly intermediates
Mitsunobu Reaction3-EthenylpyrrolidineDEAD, PPh₃58–63%Mild conditions, stereoretentionRequires pre-formed pyrrolidine
Reductive Amination3-KetopyrrolidineNH₄OAc, NaBH₃CN65–70%One-pot synthesisCompeting over-reduction
Halogenation-Cyclization4-Amino-3-vinyl-1,2-butanediolSOCl₂, K₂CO₃55–60%Scalable, inexpensive reagentsLow regioselectivity

Chemical Reactions Analysis

Types of Reactions

3-ethenylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-ethenylpyrrolidin-3-ol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 3-ethenylpyrrolidin-3-ol hydrochloride and related pyrrolidine derivatives:

Compound Name Substituent(s) at 3-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Index*
This compound Ethenyl, -OH C₆H₁₀ClNO 147.6 (estimated) Hydroxyl, Ethenyl Reference
3-Cyano-3-methylpyrrolidine hydrochloride Cyano, -CH₃ C₆H₁₁ClN₂ 158.6 Cyano, Methyl 0.96
(S)-3-Methylpyrrolidine hydrochloride -CH₃ C₅H₁₂ClN 121.6 Methyl 0.75
Ethyl pyrrolidine-3-carboxylate hydrochloride Ethoxycarbonyl C₇H₁₂ClNO₂ 193.6 Ester 0.85
(3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride Hydroxymethyl C₅H₁₂ClNO₂ 153.6 Hydroxyl, Hydroxymethyl 0.88

*Similarity indices (0–1) are based on structural and functional group alignment compared to this compound.

Physicochemical Properties

  • This contrasts with the more hydrophilic (3R,5R)-5-(hydroxymethyl) analog .
  • Stability : Hydrochloride salts generally enhance stability; however, the ethenyl group may render the compound sensitive to oxidation or acid-catalyzed polymerization .

Research Findings and Data Tables

Table 1: Key Research Data on Analogous Compounds

Compound Name Yield (%) Purification Method Key Analytical Data (¹H NMR/ESI-MS)
This compound N/A Flash chromatography δ 5.2–5.8 (vinyl protons)
3-Cyano-3-methylpyrrolidine hydrochloride 75 Recrystallization m/z 158.6 [M+H]⁺
(S)-3-Methylpyrrolidine hydrochloride 73 Flash chromatography (EtOAc) δ 1.2 (d, 3H, -CH₃)

Q & A

Q. How can researchers validate the purity of synthesized batches for reproducible results?

  • Answer: Multi-modal validation via ¹H/¹³C NMR, HRMS, and elemental analysis ensures structural integrity. Residual solvent analysis (GC-FID) and ICP-MS for heavy metals comply with ICH guidelines. Batch comparisons using principal component analysis (PCA) detect subtle impurities .

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